molecular formula C19H23N3O3 B2998020 4-[(2-Ethoxyphenyl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380080-43-1

4-[(2-Ethoxyphenyl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No.: B2998020
CAS No.: 2380080-43-1
M. Wt: 341.411
InChI Key: MSDFEFDQUXBMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Ethoxyphenyl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one: is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a piperazin-2-one core with substituents including an ethoxyphenyl group and a methoxypyridinyl group.

Properties

IUPAC Name

4-[(2-ethoxyphenyl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-3-25-17-7-5-4-6-15(17)13-21-10-11-22(19(23)14-21)16-8-9-20-18(12-16)24-2/h4-9,12H,3,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDFEFDQUXBMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(C(=O)C2)C3=CC(=NC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazin-2-one core One common approach is to react a suitable amine with a carbonyl compound under controlled conditions to form the piperazin-2-one structure

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The ethoxyphenyl group can be oxidized to form a corresponding quinone derivative.

  • Reduction: : The piperazin-2-one ring can be reduced to form a piperazine derivative.

  • Substitution: : The methoxypyridinyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, are employed.

Major Products Formed

  • Oxidation: : Formation of quinone derivatives.

  • Reduction: : Formation of piperazine derivatives.

  • Substitution: : Formation of various substituted pyridine and phenyl derivatives.

Scientific Research Applications

This compound has several research applications:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes.

  • Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: : Application in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features. Similar compounds might include other piperazin-2-one derivatives or compounds with similar substituents. the presence of both the ethoxyphenyl and methoxypyridinyl groups sets it apart. Some similar compounds might include:

  • Piperazine derivatives with different substituents.

  • Pyridine derivatives with various functional groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.